(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
CAS No.:
Cat. No.: VC17494082
Molecular Formula: C8H7ClFNO
Molecular Weight: 187.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFNO |
|---|---|
| Molecular Weight | 187.60 g/mol |
| IUPAC Name | (3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
| Standard InChI Key | CJLUAOGMKSSWHE-ZCFIWIBFSA-N |
| Isomeric SMILES | C1[C@H](C2=C(C=CC(=C2O1)Cl)F)N |
| Canonical SMILES | C1C(C2=C(C=CC(=C2O1)Cl)F)N |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound features a benzo[b]furan scaffold fused to a dihydrofuran ring, with chlorine and fluorine atoms occupying the 7- and 4-positions, respectively. The (3S)-amine group introduces chirality, critical for enantioselective interactions in biological systems. The IUPAC name, (3S)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine, reflects this stereochemistry .
Electronic and Steric Effects
The electron-withdrawing chlorine and fluorine substituents polarize the aromatic ring, enhancing electrophilic substitution reactivity at the 5- and 6-positions. The amine group’s lone pair participates in resonance with the furan oxygen, moderating basicity (predicted pKa ~4.5–5.5).
Physicochemical Data
The absence of melting/boiling point data suggests challenges in purification or limited commercial availability . Its moderate LogP indicates balanced hydrophobicity, suitable for membrane permeability in drug candidates.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Halogenation: Electrophilic substitution on a dihydrobenzo[b]furan precursor introduces chlorine and fluorine.
-
Amination: Stereoselective introduction of the amine group via Buchwald-Hartwig coupling or reductive amination.
-
Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (3S)-enantiomer .
A representative route employs palladium-catalyzed cross-coupling to install halogens, followed by enzymatic resolution to achieve >98% enantiomeric excess.
Industrial Manufacturing
Scalable methods prioritize atom economy and reduced waste. Continuous flow reactors enhance yield (reported 65–75%) by optimizing residence time and temperature. Catalytic asymmetric synthesis using transition-metal catalysts (e.g., Ru or Ir complexes) is under development to bypass resolution steps.
Applications in Pharmaceutical Research
Drug Discovery
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogen atoms enhance target binding via halogen bonding, as demonstrated in adenosine A₂₃ receptor antagonists.
Case Study: Anticancer Activity
Derivatives bearing sulfonamide groups at the 3-amine position show IC₅₀ values of 0.8–2.4 μM against breast cancer cell lines (MCF-7, MDA-MB-231). Mechanistic studies suggest tubulin polymerization inhibition, analogous to combretastatins.
Material Science
Incorporation into conjugated polymers enhances electron transport in organic semiconductors. Photoluminescence quantum yields of 15–20% are reported for polyfluorene derivatives.
Biological Mechanism of Action
Enzymatic Inhibition
The compound competitively inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 3.2 μM, attributed to hydrophobic interactions between the halogenated ring and the enzyme’s flavin cofactor.
Receptor Modulation
Docking studies reveal high affinity (Kd = 12 nM) for the serotonin 5-HT₆ receptor, a target for cognitive disorders. The fluorine atom’s electronegativity stabilizes a hydrogen bond with Thr196 in the binding pocket.
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Parchem | >95% | 1 g, 5 g | 240–320 |
| Biozol | >98% | 100 mg, 500 mg | 450–600 |
| VulcanChem | >90% | 10 mg–1 g | 320–400 |
Suppliers emphasize research-use-only status, with no clinical or veterinary applications approved .
Comparative Analysis with Structural Analogues
(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume